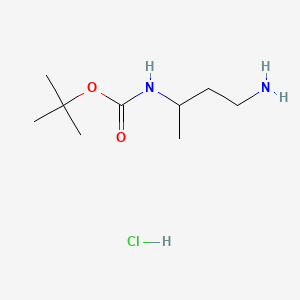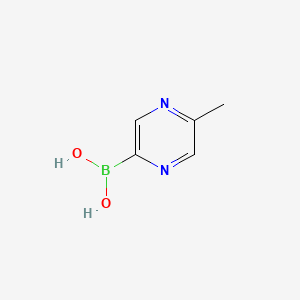
3,5-Dichloro-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dichloro-2-iodopyridine” is a chemical compound with the molecular formula C5H2Cl2IN . It has an average mass of 273.887 Da and a mono-isotopic mass of 272.860901 Da .
Synthesis Analysis
The synthesis of “3,5-Dichloro-2-iodopyridine” involves several steps. One method involves the palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase . Another method involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-2-iodopyridine” consists of a pyridine ring with two chlorine atoms and one iodine atom attached to it . The compound contains a total of 11 bonds, including 9 non-hydrogen bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
The chemical reactivity of “3,5-Dichloro-2-iodopyridine” is influenced by the presence of the chlorine and iodine atoms. For instance, 2-chloropyridine, which is electron deficient, afforded the products in 76% yield, while 3-chloropyridine was almost inactive .
Applications De Recherche Scientifique
Transition Metal-Catalyzed Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling. By reacting with arylboronic acids, it forms 2-arylpyridines. These reactions occur under mild conditions and offer a straightforward route to functionalized pyridine derivatives .
Fluorinated Pyridine Derivatives
Researchers have explored the synthesis of fluorinated pyridines using 3,5-dichloro-2-iodopyridine as a precursor. For instance, treatment with sodium methoxide yields 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These fluorinated compounds find applications in materials science, agrochemicals, and pharmaceuticals .
Propriétés
IUPAC Name |
3,5-dichloro-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLQIBHWGBOBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-iodopyridine | |
CAS RN |
1214350-54-5 |
Source


|
| Record name | 3,5-dichloro-2-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)








![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)

